molecular formula C10H7NO2 B091326 1-Nitroso-2-naphthol CAS No. 131-91-9

1-Nitroso-2-naphthol

Cat. No.: B091326
CAS No.: 131-91-9
M. Wt: 173.17 g/mol
InChI Key: YXAOOTNFFAQIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

1-Nitroso-2-naphthol is moderately toxic by ingestion . Many nitroso compounds are carcinogens . It ignites when heated to 124°C . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

1-Nitroso-2-naphthol has been studied for applications as an indicator and a dye . It is also used in the preconcentration of cobalt using C (18) microcolumn with flow injection that is coupled to a flame atomic absorption spectrometry (FI-FAAS) system .

Chemical Reactions Analysis

1-Nitroso-2-naphthol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitrous acid for nitrosylation and various oxidizing and reducing agents for other transformations. The major products formed from these reactions include 1-nitro-2-naphthol and 2-naphthol .

Properties

IUPAC Name

1-nitrosonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAOOTNFFAQIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059622, DTXSID30876194
Record name 2-Naphthalenol, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Naphthalenedione, 1-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS]
Record name 1-Nitroso-2-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10233
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000911 [mmHg]
Record name 1-Nitroso-2-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10233
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

131-91-9, 2636-79-5
Record name 1-Nitroso-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitroso-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 1-oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitroso-2-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol, 1-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenol, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Naphthalenedione, 1-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitroso-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NITROSO-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757I55U2QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitroso-2-naphthol
Reactant of Route 2
Reactant of Route 2
1-Nitroso-2-naphthol
Reactant of Route 3
Reactant of Route 3
1-Nitroso-2-naphthol
Reactant of Route 4
Reactant of Route 4
1-Nitroso-2-naphthol
Reactant of Route 5
Reactant of Route 5
1-Nitroso-2-naphthol
Reactant of Route 6
1-Nitroso-2-naphthol
Customer
Q & A

Q1: What is the primary mode of action of 1-nitroso-2-naphthol?

A1: this compound acts as a chelating agent, primarily targeting metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It forms stable complexes with various metal ions, including cobalt, copper, nickel, iron, zinc, cadmium, and palladium. This property makes it useful for various applications, such as:

  • Preconcentration and Separation: It effectively extracts trace amounts of metal ions from complex matrices like water samples. [, , , , , , ]
  • Spectrophotometric Determination: The colored complexes formed with metal ions enable their quantification using techniques like spectrophotometry and atomic absorption spectrometry. [, , , , , , , , , , , , ]

Q2: Is this compound selective for specific metal ions?

A2: While it interacts with a range of metal ions, it exhibits a strong affinity for cobalt [, , , ] and palladium. [] This selectivity allows for the separation and determination of these metals even in the presence of other interfering ions.

Q3: How does this compound contribute to cobalt removal in industrial processes?

A3: In the zinc electrowinning process, trace cobalt ions negatively impact the efficiency. this compound, especially when grafted onto resins or supported on silica, efficiently removes these trace cobalt impurities from the zinc sulfate electrolyte, contributing to a more efficient electrowinning process. []

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C10H7NO2, and its molecular weight is 173.17 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A5: Several techniques are employed for characterization:

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and its complexes, aiding in studying complex formation and stability. [, , , , , , , , , , ]
  • IR Spectroscopy: Helps identify functional groups and study the metal-ligand bonding modes. [, , , , , , , , , ]
  • NMR Spectroscopy (1H and 13C): Offers insights into the structure and dynamics of the molecule and its complexes. [, , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]
  • X-ray Crystallography: Provides detailed three-dimensional structural information for the molecule and its complexes in the solid state. [, , , ]

Q6: Does this compound exhibit any interesting isomerism?

A6: Yes, this compound exhibits tautomerism between the nitroso (C-N=O) and oxime (C=N-OH) forms. Studies using 5-arylazo-8-quinolinols, which also exhibit azo-hydrazone tautomerism, suggest that the complexes of these ligands, including this compound, primarily exist in the azo form. []

Q7: How does the solubility of this compound vary in different solvents?

A7: this compound shows limited solubility in water but good solubility in organic solvents like ethanol, acetone, dimethylformamide, and carbon tetrachloride. [, , , , , , ] This property is exploited for extraction and preconcentration procedures.

Q8: Does the presence of surfactants affect the properties of this compound?

A8: Yes, studies have shown that surfactants, particularly anionic ones like sodium dodecyl sulfate (SDS), can enhance the solubility and analytical sensitivity of this compound and its metal complexes. [, , ] This effect is attributed to the solubilization of the hydrophobic molecule within the micelles formed by the surfactant.

Q9: How are analytical methods using this compound validated for accuracy and precision?

A9: Various approaches are employed:

  • Standard Addition Method: This technique helps to account for matrix effects in complex samples, improving the accuracy of the analysis. []
  • Analysis of Certified Reference Materials (CRMs): Comparing the results obtained using the developed method with the certified values of CRMs ensures the accuracy of the method. []
  • Replicate Analyses: Performing multiple measurements of the same sample provides information about the precision of the method, typically expressed as relative standard deviation (RSD). [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.